4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride
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Overview
Description
4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring and phenyl groups connected through an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of phenyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of phenyl groups via substitution reactions using reagents like phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Phenyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride is unique due to its specific structural features, including the oxygen bridge connecting the phenyl groups and the presence of the piperidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C40H49ClN2O |
---|---|
Molecular Weight |
609.3 g/mol |
IUPAC Name |
1-[4-(2-phenylpropan-2-yl)phenyl]-4-[1-[4-(2-phenylpropan-2-yl)phenyl]piperidin-4-yl]oxypiperidine;hydrochloride |
InChI |
InChI=1S/C40H48N2O.ClH/c1-39(2,31-11-7-5-8-12-31)33-15-19-35(20-16-33)41-27-23-37(24-28-41)43-38-25-29-42(30-26-38)36-21-17-34(18-22-36)40(3,4)32-13-9-6-10-14-32;/h5-22,37-38H,23-30H2,1-4H3;1H |
InChI Key |
AUMZTKYIOJXCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N3CCC(CC3)OC4CCN(CC4)C5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
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